molecular formula C23H28N2O2S B5127196 4-Methyl-N-[3-(piperidine-1-carbonyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL]benzamide

4-Methyl-N-[3-(piperidine-1-carbonyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL]benzamide

Cat. No.: B5127196
M. Wt: 396.5 g/mol
InChI Key: AORXPEWCYSAODF-UHFFFAOYSA-N
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Description

4-Methyl-N-[3-(piperidine-1-carbonyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL]benzamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that includes a piperidine ring, a cycloheptathiophene core, and a benzamide moiety, making it a subject of interest for various scientific research applications.

Properties

IUPAC Name

4-methyl-N-[3-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-16-10-12-17(13-11-16)21(26)24-22-20(23(27)25-14-6-3-7-15-25)18-8-4-2-5-9-19(18)28-22/h10-13H,2-9,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXPEWCYSAODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-N-[3-(piperidine-1-carbonyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL]benzamide involves several steps, typically starting with the preparation of the thiophene core. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide for the Paal–Knorr synthesis and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-N-[3-(piperidine-1-carbonyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and benzamide moiety are known to interact with various enzymes and receptors, modulating their activity. The thiophene core can participate in electron transfer reactions, making it useful in electronic applications .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine, which are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively . What sets 4-Methyl-N-[3-(piperidine-1-carbonyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL]benzamide apart is its unique combination of a piperidine ring, a cycloheptathiophene core, and a benzamide moiety, which provides a distinct set of chemical and biological properties.

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